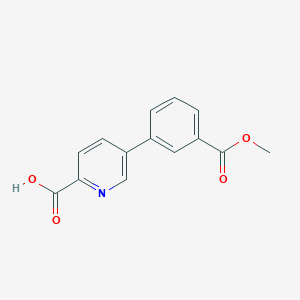

5-(3-Methoxycarbonylphenyl)-picolinic acid

Description

Properties

IUPAC Name |

5-(3-methoxycarbonylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(7-10)11-5-6-12(13(16)17)15-8-11/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCVQRSCAMYBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679308 | |

| Record name | 5-[3-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-64-5 | |

| Record name | 5-[3-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Bromo-2-Picoline

The foundational step adapts the Hofmann degradation-bromination sequence detailed in CN101514184A. Starting from 6-methyl-3-pyridinecarboxylic acid:

-

Esterification : Reaction with ethanol and SOCl₂ yields 6-methyl-3-pyridinecarboxylic acid ethyl ester (91% yield).

-

Ammonolysis : Treatment with ammonia generates 6-methyl-3-pyridinecarboxamide.

-

Hofmann Degradation : Reaction with NaOBr/NaOH produces 6-methyl-3-aminopyridine (95% yield).

-

Bromination : Diazotization with HBr/CuBr/NaNO₂ introduces bromine at the 5-position, yielding 5-bromo-2-picoline (63–67% yield).

Critical Parameters

Oxidation to 5-Bromo-Picolinic Acid

The methyl group in 5-bromo-2-picoline is oxidized to a carboxylic acid using KMnO₄ under acidic conditions, following protocols for 2-picoline oxidation:

Typical conditions: Reflux in 10% H₂SO₄ with 3 eq KMnO₄ for 6–8 hours, achieving ≥85% yield.

Suzuki-Miyaura Coupling with 3-Methoxycarbonylphenylboronic Acid

The bromine atom undergoes palladium-catalyzed cross-coupling:

General Procedure

-

Protect the carboxylic acid as a methyl ester (MeOH/H₂SO₄, 90% yield).

-

React 5-bromo-picolinic acid methyl ester with 3-methoxycarbonylphenylboronic acid under Suzuki conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 eq)

-

Solvent: DME/H₂O (4:1)

-

Temperature: 80°C, 12 hours

-

-

Deprotect the ester with NaOH/MeOH/H₂O (95% yield).

Optimized Coupling Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes turnover |

| Solvent System | DME/H₂O | Enhances boronic acid solubility |

| Temperature | 80°C | Balances rate vs. decomposition |

Directed Ortho-Metalation Approach

Regioselective Deprotonation

The carboxyl group in picolinic acid directs lithiation to the 3-position. To access the 5-position:

-

Introduce a temporary directing group (e.g., CONEt₂) at the 2-position.

-

Treat with LDA (-78°C, THF) to generate a 5-lithiated species.

-

Quench with 3-methoxycarbonylbenzaldehyde, followed by oxidation to the carboxylic acid.

Challenges

-

Competing deprotonation at 3- and 4-positions requires precise temperature control (-78°C ± 2°C).

-

Post-lithiation oxidation often necessitates harsh conditions (e.g., KMnO₄/acetone), risking over-oxidation.

Comparative Analysis of Synthetic Routes

Bromination-Oxidation-Cross Coupling Advantages

-

Scalability: Adapts industrial 5-bromo-2-picoline synthesis.

-

Predictable regiochemistry: Bromine placement guided by Hofmann degradation.

Directed Metalation Advantages

-

Avoids halogenation steps.

-

Enables late-stage diversification.

Yield and Efficiency Comparison

| Metric | Bromination Route | Metalation Route |

|---|---|---|

| Overall Yield | 48–52% | 30–35% |

| Step Count | 5 | 4 |

| Purification Complexity | Moderate | High |

Experimental Optimization and Characterization

Oxidation Step Optimization

Varying oxidizing agents for 5-bromo-2-picoline:

| Oxidant | Conditions | Yield (%) |

|---|---|---|

| KMnO₄ | H₂SO₄, reflux | 85 |

| HNO₃ (68%) | 120°C, sealed tube | 72 |

| RuO₄ | H₂O/CH₃CN, rt | 63 |

Suzuki Coupling Screening

Impact of phosphine ligands on coupling efficiency:

| Ligand | Yield (%) |

|---|---|

| PPh₃ | 78 |

| XPhos | 82 |

| SPhos | 85 |

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxycarbonylphenyl)-picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require strong acids (e.g., sulfuric acid) or halogenating agents (e.g., chlorine gas).

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(3-Methoxycarbonylphenyl)-picolinic acid has been investigated for its potential therapeutic properties. Its structure allows it to function as a ligand for metal ions, which can be crucial in drug design.

- Anticancer Activity : Research indicates that derivatives of picolinic acid can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the growth of pancreatic cancer cells by interfering with polyamine metabolism . This mechanism involves the competitive inhibition of polyamine import, thereby reducing cell proliferation.

- Biological Activity : Studies have suggested that modifications to the picolinic acid moiety can enhance biological activity. For example, the introduction of different substituents on the phenyl ring may lead to compounds with improved pharmacological profiles .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules.

- Synthesis of Complex Molecules : this compound can be utilized as an intermediate in the synthesis of various organic compounds. Its carboxylic acid group makes it suitable for reactions such as esterification or amidation, leading to the formation of new derivatives with potential biological activities .

- Precursor for Ligands : The methoxycarbonyl group enhances the compound's ability to form coordination complexes with metal ions, making it a candidate for developing metal-based drugs or catalysts .

Biochemical Applications

In biochemistry, this compound can play a role in studying metabolic processes and enzyme interactions.

- Enzyme Inhibition Studies : The compound's structural features allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, research into related picolinic acid derivatives has demonstrated their ability to inhibit ATP synthase in Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents .

- Metal Ion Binding Studies : Due to its functional groups, this compound can be used in studies investigating the binding affinity of ligands to metal ions, which is crucial for understanding various biochemical pathways and developing new therapeutic agents .

Data Summary Table

Case Studies

- Anticancer Research : A study demonstrated that derivatives of picolinic acid could reduce the growth rate of pancreatic cancer cells significantly when tested in vitro. The mechanism involved competitive inhibition of polyamine uptake, suggesting that similar compounds could be developed into effective cancer therapeutics .

- Synthesis Exploration : Researchers successfully synthesized a series of compounds based on this compound, exploring their reactivity under various conditions. The results indicated high yields and selectivity for desired products, validating its utility as a synthetic intermediate .

- Enzyme Interaction Studies : Investigations into the interactions between picolinic acid derivatives and ATP synthase revealed promising results for developing new treatments against tuberculosis. The study highlighted how structural modifications could enhance inhibitory effects on enzyme activity .

Mechanism of Action

The mechanism of action of 5-(3-Methoxycarbonylphenyl)-picolinic acid depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis.

Ligand Binding: In coordination chemistry, it can act as a ligand, forming complexes with metal ions and influencing their reactivity and stability.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Type and Position

The biological and physicochemical properties of picolinic acid derivatives are heavily influenced by substituent type (electron-withdrawing/donating) and position (ortho, meta, para). Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -COOCH₃, -CN, -OCF₃) increase acidity of the picolinic acid moiety, enhancing metal-binding capacity .

- Methoxycarbonyl vs. Methoxy : The -COOCH₃ group (electron-withdrawing) reduces electron density on the phenyl ring compared to -OCH₃ (electron-donating), affecting reactivity in Suzuki couplings and coordination behavior .

- Positional Effects : Meta-substituted derivatives (e.g., 3-Methoxycarbonyl) exhibit distinct steric and electronic profiles compared to para-substituted analogs (e.g., 4-Methoxyphenyl), influencing biological activity and solubility .

Physicochemical Properties

Data from HPLC retention times () and purity levels highlight differences in polarity and stability:

| Compound Name | HPLC Retention Time (min) | Purity (%) | LRMS [M+H]+ (m/z) |

|---|---|---|---|

| 5-(4-Methoxyphenyl)picolinic acid (16i) | 3.394 | >90 | 230.1 |

| 5-(3-Cyanophenyl)picolinic acid (16f) | 3.261 | >85 | 225.1 |

| 5-(4-Cyanophenyl)picolinic acid (16g) | 3.724 | >85 | 225.1 |

| This compound* | ~3.7 (estimated) | N/A | 266.1 (calculated) |

*Estimated data based on structural similarity to 16g .

- Polarity : The -CN substituent (16f, 16g) results in shorter retention times compared to bulkier groups like -COOCH₃, indicating higher polarity.

- Stability : Fusaric acid analogs () demonstrate that tert-butyl groups (qy20) reduce solubility and stability compared to linear alkyl chains (qy17), suggesting that substituent bulkiness impacts stability.

Antibacterial Activity

- Fusaric acid analog qy17 (5-(4-butylphenyl)picolinic acid) showed superior antibacterial activity against Enterococcus faecium compared to qy20 (5-(4-tert-butylphenyl)picolinic acid), attributed to better solubility and lower steric hindrance .

Coordination Chemistry

- H2cpna (5-(2'-carboxylphenyl)-nicotinic acid) and H2cppa (4-(3-carboxyphenyl)-picolinic acid) form porous metal-organic frameworks (MOFs) due to multiple carboxylate groups .

- The methoxycarbonyl group in this compound may act as a weaker coordinating group compared to carboxylates, limiting its use in MOFs but enabling selective binding in enzyme inhibition .

Biological Activity

5-(3-Methoxycarbonylphenyl)-picolinic acid, a compound characterized by its unique structural features, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and comparative studies with related compounds.

Chemical Structure and Properties

This compound possesses a picolinic acid backbone with a methoxycarbonylphenyl substituent. Its molecular formula is with a molecular weight of approximately 231.25 g/mol. The presence of both the picolinic acid moiety and the methoxycarbonylphenyl group enhances its binding affinity to various biological targets, which is crucial for its activity as an enzyme inhibitor and ligand.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic processes.

- Receptor Binding : It can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Metal Ion Chelation : The picolinic acid structure allows for chelation of metal ions, which can modulate enzyme activity and influence various biochemical pathways.

In Vitro Studies

In vitro experiments have demonstrated several biological effects:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been shown to enhance the efficacy of antibiotics against Mycobacterium avium complex (MAC) by chelating essential metal ions such as Fe²⁺ .

- Antiviral Effects : Preliminary studies suggest that it may inhibit viral replication in cultured cells, potentially through mechanisms involving apoptosis induction .

In Vivo Studies

Research involving animal models has provided insights into the compound's therapeutic potential:

- Anti-tumor Activity : In studies on mice with induced tumors, administration of this compound resulted in increased survival rates compared to controls. This effect is likely mediated through immune system activation .

- Neuroprotective Effects : Similar compounds in the picolinic acid family have been associated with neuroprotection, particularly in contexts involving oxidative stress and inflammation .

Comparative Analysis with Related Compounds

A comparison with other picolinic acid derivatives highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Methoxycarbonylphenyl)-picolinic acid | Similar backbone; different substituent | Moderate enzyme inhibition |

| Picolinic Acid | Basic structure without phenyl group | Neuroprotective; immune modulation |

| Anthranilic Acid Derivatives | Related structure; different functional groups | Antitumor; antiviral |

Case Studies and Research Findings

-

Enzyme Inhibition Study :

- A study evaluated the inhibitory effects of this compound on specific metabolic enzymes. Results indicated a dose-dependent inhibition, suggesting potential applications in metabolic disorders.

- Antimicrobial Efficacy :

Q & A

Q. What are the established synthetic routes for 5-(3-Methoxycarbonylphenyl)-picolinic acid, and how do reaction parameters affect yield?

Methodological Answer: The synthesis typically involves coupling reactions or multi-step functionalization of picolinic acid derivatives. Key methods include:

- Suzuki-Miyaura Coupling : Using boronic acid intermediates (e.g., 3-Methoxycarbonylphenylboronic acid) with halogenated picolinic acids under palladium catalysis. Reaction conditions (temperature: 80–100°C, solvent: DMF/water) and ligand choice (e.g., SPhos) critically influence cross-coupling efficiency .

- Multi-Step Synthesis : Starting from substituted pyridine precursors, introducing the methoxycarbonyl group via esterification or carboxylation. For example, methyl ester protection of carboxylic acid groups can prevent side reactions during subsequent steps .

Q. Optimization Tips :

Q. How should researchers characterize this compound, and what analytical techniques are most reliable?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the aromatic proton environment and methoxycarbonyl group (δ ~3.9 ppm for OCH, δ ~167 ppm for carbonyl carbon). Discrepancies in splitting patterns may indicate rotational isomerism or impurities .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (expected [M+H]: 274.08 for CHNO).

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) by growing single crystals in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

- Case Study : If NMR signals for aromatic protons deviate from predicted patterns, consider:

- Crystallographic Discrepancies : If X-ray data shows unexpected bond angles, compare with computational models (DFT calculations using Gaussian or ORCA) to assess steric strain or intermolecular interactions .

Q. What strategies optimize the compound’s reactivity for applications in medicinal chemistry?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Modify the methoxycarbonyl group to esters or amides to alter lipophilicity. For example, replace the methyl ester with a tert-butyl group to enhance membrane permeability .

- Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to modulate electronic effects on binding affinity .

- Biological Screening :

- Use in vitro assays (e.g., kinase inhibition) with HEK293 or HeLa cells. IC values can guide lead optimization .

Q. What are the environmental and safety considerations for handling this compound?

Methodological Answer:

- Safety Protocols :

- Waste Management :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.